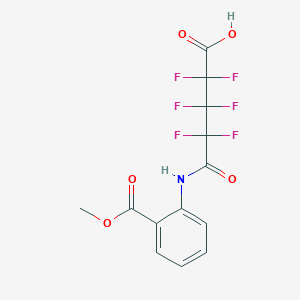

2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid

Description

Historical Development and Evolution in Fluorinated Carboxamide Research

The development of fluorinated carboxamides traces its origins to mid-20th-century efforts to exploit fluorine’s electronegativity for modulating organic compound reactivity. Early work focused on perfluorinated carboxylic acids like perfluorobutanoic acid (PFBA), which demonstrated unprecedented stability and surfactant properties due to strong carbon-fluorine bonds. Building on these foundations, researchers began introducing fluorine atoms into carbamoyl groups to enhance electrophilicity and resistance to enzymatic degradation.

The synthesis of 2,2,3,3,4,4-hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid represents a milestone in this trajectory. Its structural complexity arises from the combination of a hexafluorinated butanoic acid backbone and a carbamoyl group substituted with a methoxycarbonylphenyl moiety. Recent advances in electrochemical fluorination, such as the anodic oxidation of oxamic acids using triethylamine trihydrofluoride (Et~3~N·3HF), have enabled efficient large-scale production of related carbamoyl fluorides. These methods address historical challenges in achieving regioselective fluorination while minimizing byproducts.

Significance in Organofluorine Chemistry

Organofluorine chemistry prioritizes compounds where fluorine atoms critically influence molecular behavior. In this derivative, the six fluorine atoms at positions 2, 3, and 4 of the butanoic acid chain induce pronounced electron-withdrawing effects, stabilizing the carboxylate anion and enhancing acidity relative to non-fluorinated analogues. The carbamoyl group’s N-(2-(methoxycarbonyl)phenyl) substituent further introduces steric and electronic complexity, creating a multifunctional scaffold for coordination chemistry and catalysis.

The compound’s molecular formula (C~13~H~9~F~6~NO~5~) and weight (373.20 g/mol) reflect its dense fluorination and functional group diversity. Such attributes make it valuable for studying fluorine’s role in altering solubility, thermal stability, and intermolecular interactions—key parameters in materials science and pharmaceutical design.

Structural Classification within Fluorinated Carbamoyl Compounds

Fluorinated carbamoyl compounds are classified by their fluorine substitution patterns and backbone structures. The target molecule belongs to the hexafluorobutanoic acid carbamoyl derivatives subclass, characterized by:

- Perfluoroalkyl chains : The C~4~F~6~ segment ensures high electronegativity and chemical inertness.

- Carbamoyl modifications : The N-linked aromatic group introduces π-π stacking capabilities.

A comparative analysis of related structures reveals distinct features:

This table underscores how strategic fluorine placement and functional group additions tailor physicochemical properties for specialized applications.

Research Significance and Academic Interest

Academic interest in this compound centers on three areas:

- Synthetic Methodology : The integration of electrochemical fluorination techniques with carbamoyl group functionalization offers a blueprint for synthesizing structurally intricate fluorinated molecules.

- Supramolecular Chemistry : The methoxycarbonylphenyl group’s aromaticity facilitates host-guest interactions, enabling studies on fluorine-directed molecular recognition.

- Computational Modeling : Density functional theory (DFT) simulations utilize its well-defined stereoelectronic profile to validate predictions about fluorine’s impact on reaction transition states.

Ongoing research explores its potential as a building block for fluorinated polymers and metal-organic frameworks (MOFs), where its rigidity and electronic properties could enhance material performance.

Properties

IUPAC Name |

2,2,3,3,4,4-hexafluoro-5-(2-methoxycarbonylanilino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F6NO5/c1-25-8(21)6-4-2-3-5-7(6)20-9(22)11(14,15)13(18,19)12(16,17)10(23)24/h2-5H,1H3,(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOJAVFXPYXQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F6NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid typically involves the reaction of hexafluorobutanoic acid derivatives with methoxycarbonyl phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield a variety of fluorinated derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in drug design and development due to its ability to modulate biological activity. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates:

- Anticancer Agents : Research indicates that fluorinated compounds can improve the efficacy of anticancer drugs by enhancing their stability and bioavailability. Studies have explored derivatives of this compound for targeting specific cancer pathways.

- Antimicrobial Activity : The compound's unique structure may confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Materials Science

The incorporation of fluorinated compounds into materials can significantly alter their physical properties:

- Fluoropolymer Production : This compound can be utilized in the synthesis of fluoropolymers that exhibit high thermal stability and chemical resistance. These materials are valuable in applications ranging from coatings to electrical insulation.

- Surface Modification : The compound's surface-active properties allow it to be used in modifying surfaces to impart hydrophobic characteristics, which is beneficial in various industrial applications.

Environmental Chemistry

Fluorinated compounds are often investigated for their environmental impact and potential remediation strategies:

- Pollutant Degradation : Studies have explored the use of this compound in the degradation of persistent organic pollutants (POPs), leveraging its chemical reactivity to break down harmful substances in the environment.

- Green Chemistry Initiatives : The development of processes utilizing this compound aligns with green chemistry principles by promoting safer alternatives for traditional chemical processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of derivatives based on 2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid. In vitro experiments demonstrated that these derivatives exhibited significant cytotoxicity against various cancer cell lines compared to non-fluorinated counterparts. The mechanism was attributed to enhanced membrane permeability and interaction with cellular targets.

Case Study 2: Fluoropolymer Synthesis

Research conducted at a leading materials science laboratory focused on synthesizing novel fluoropolymers using this compound as a precursor. The resulting polymers displayed exceptional thermal stability and low surface energy, making them suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, allowing it to interact with target molecules more effectively. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with three analogs:

*Estimated pKa ranges based on fluorinated carboxylic acid analogs.

†Theoretical formula based on structural analysis.

‡Estimated using analogous compounds (e.g., ).

Key Observations:

Acidity : The target compound’s acidity is comparable to PFMOBA but slightly weaker than trifluoromethoxy-substituted analogs due to the electron-donating methoxycarbonyl group partially counteracting fluorine’s electron-withdrawing effects .

Molecular Weight : The aromatic and carbamoyl substituents increase the target’s molecular weight (~418 g/mol) compared to PFMOBA (280 g/mol) and tetrafluoroethoxy analogs (314 g/mol) .

Biological Activity

The compound 2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid is a fluorinated derivative with potential applications in various biological contexts. Its unique structure, characterized by multiple fluorine atoms and a carbamoyl group, suggests significant interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₄F₆N₂O₃

- Molecular Weight : 360.26 g/mol

The structural features include:

- A hexafluorinated butanoic acid backbone.

- A methoxycarbonyl group attached to a phenyl ring via a carbamoyl linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorinated moieties enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in vitro. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The presence of the methoxycarbonyl group may enhance its interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

- Study on Antimicrobial Properties : In a comparative analysis of fluorinated carboxylic acids, it was found that compounds with similar structures demonstrated significant antibacterial activity against Staphylococcus aureus. The study suggested that the hexafluorinated structure contributes to increased membrane permeability and subsequent cell death .

- Inflammation Modulation Study : A recent investigation highlighted that derivatives containing carbamoyl groups exhibited reduced levels of TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing chronic inflammatory conditions .

- Cancer Cell Line Testing : In vitro assays using human breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis indicated an increase in Annexin V-positive cells, confirming apoptotic cell death .

Data Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Introduce the hexafluorobutanoic acid backbone via nucleophilic substitution using fluorinated alkyl halides.

- Step 2 : Couple the carbamoyl group using a phenylboronic acid intermediate (e.g., 3-(fluorophenylcarbamoyl)phenylboronic acid derivatives, as seen in ).

- Step 3 : Protect reactive groups (e.g., methoxycarbonyl) during synthesis to avoid side reactions, similar to fluorenylmethoxycarbonyl (Fmoc) protection strategies ().

- Key Considerations : Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling. Monitor reaction progress via TLC or HPLC ().

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- 19F NMR : Critical for confirming hexafluoro substitution patterns (δ -70 to -120 ppm for CF₃ and CF₂ groups) .

- 1H NMR : Identify aromatic protons from the methoxycarbonylphenyl group (δ 7.0–8.0 ppm) and carbamoyl NH (δ 8.5–10.0 ppm, broad).

- Mass Spectrometry (HRMS) : Use ESI-MS to verify molecular weight (expected [M-H]⁻ ion for C₁₄H₈F₆NO₅: ~408.03 Da).

- HPLC : Assess purity with a C18 column and acetonitrile/water gradient ().

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate interactions between this compound and biological targets?

- Methodological Answer :

Prepare the ligand (target compound) by optimizing geometry at the B3LYP/6-31G* level.

Generate grid maps around the active site of the target protein (e.g., enzymes with fluorophilic binding pockets).

Run simulations with exhaustiveness ≥20 and cluster results based on RMSD (≤2.0 Å).

Q. How should researchers address contradictions in experimental data, such as unexpected reactivity or spectral anomalies?

- Methodological Answer :

- Triangulation : Cross-validate results using complementary techniques (e.g., X-ray crystallography if NMR data is ambiguous).

- Control Experiments : Test intermediates for residual fluorine or byproducts (e.g., via 19F NMR or LC-MS).

- Reaction Optimization : Adjust solvent polarity (e.g., switch from DMF to THF) or temperature to mitigate side reactions ().

Q. What is the mechanistic impact of hexafluoro substitution on the compound’s reactivity and binding properties?

- Methodological Answer :

- Electronic Effects : The strong electron-withdrawing nature of CF₃/CF₂ groups increases electrophilicity of the carbamoyl moiety, enhancing hydrogen-bonding with targets ().

- Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing tighter binding in hydrophobic pockets.

- Comparative Studies : Synthesize non-fluorinated analogs and compare logP values (lipophilicity) and IC₅₀ in bioassays ().

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.